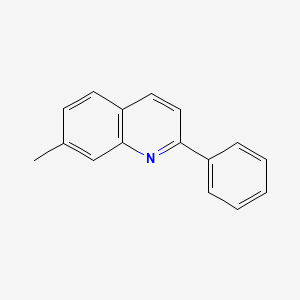

7-Methyl-2-phenylquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-7-8-14-9-10-15(17-16(14)11-12)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYQBWLLLVCZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301990 | |

| Record name | 7-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27356-39-4 | |

| Record name | 27356-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide on 7-Methyl-2-Phenylquinoline: Chemical Properties, Structural Dynamics, and Synthetic Methodologies

Introduction and Contextual Significance

As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is fundamental to rational drug design and advanced materials development. 7-Methyl-2-phenylquinoline (CAS: 27356-39-4; Molecular Formula: C16H13N; Molecular Weight: 219.28 g/mol ) represents a highly privileged structural motif[1]. While it serves as a critical intermediate in organic synthesis, its parent scaffold—the 2-phenylquinoline core—is the foundation for numerous bioactive compounds exhibiting potent anti-coronavirus, antiproliferative, and antibacterial properties[2][3][4].

Understanding the precise chemical properties, structural causality, and synthetic pathways of 7-methyl-2-phenylquinoline enables researchers to harness this scaffold for downstream functionalization, optimizing both yield and pharmacological efficacy.

Chemical Properties and Structural Dynamics

The molecular architecture of 7-methyl-2-phenylquinoline dictates its chemical reactivity and biological interactions. The causality behind its utility lies in three distinct structural domains:

-

The Quinoline Core : Provides a rigid, planar, electron-deficient aromatic system. This planarity is essential for π-π stacking interactions with biological targets, such as the colchicine binding site of tubulin[2], and DNA intercalation.

-

The 2-Phenyl Substitution : Significantly enhances the lipophilicity of the molecule. In drug development, this hydrophobic bulk is critical for cell membrane permeability and anchoring the molecule into hydrophobic protein pockets[2][3].

-

The 7-Methyl Group : Introduces a subtle steric bulk and an electron-donating inductive (+I) effect. This specific regiochemistry alters the HOMO/LUMO gap of the quinoline ring, subtly shifting its spectral properties and directing the regioselectivity during complexation or further electrophilic aromatic substitution[5].

Diagram 1: Structural-functional relationship of the 7-methyl-2-phenylquinoline scaffold.

Synthetic Methodologies: The Improved Döebner-von Miller Reaction

Classical approaches to quinoline synthesis often suffer from harsh acidic conditions and the generation of isomeric mixtures. However, modern green chemistry principles necessitate highly selective, high-yielding protocols.

To synthesize 7-methyl-2-phenylquinoline, an improved solvent-free Döebner-von Miller reaction utilizing a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst is the gold standard[6].

The Causality of the Catalyst: When using meta-substituted anilines (like m-toluidine), traditional thermal cyclization produces an unpredictable mixture of 5-methyl and 7-methyl isomers. The Ag(I)-Montmorillonite K10 catalyst provides highly dispersed Lewis acid sites that coordinate with the α,β-unsaturated aldehyde (cinnamaldehyde). This coordination lowers the activation energy for the initial Michael addition while sterically directing a regioselective para cyclization . This completely prevents isomeric mixture formation, yielding 7-methyl-2-phenylquinoline exclusively[6].

Protocol 1: Solvent-Free Synthesis of 7-Methyl-2-phenylquinoline

This protocol is designed as a self-validating system; the visual phase changes and TLC monitoring ensure intermediate validation before proceeding.

-

Reagent Preparation : In a reaction vial equipped with a magnetic stirrer, dissolve m-toluidine (1.50 mmol) and cinnamaldehyde (1.00 mmol) in 1.5 mL of diethyl ether (Et2O)[6].

-

Catalyst Dispersion : Add 0.50 g of Ag(I)-exchanged Montmorillonite K10. Stir for 5 minutes. Self-Validation: Catalyst loading is critical; reducing it below 0.5 g leaves unreacted starting material due to insufficient Lewis acid sites[6].

-

Solvent Evaporation : Remove the Et2O in vacuo until a dry, homogenous powder is obtained. This step maximizes reactant-catalyst contact in the solid state.

-

Thermal Cyclization : Heat the dry mixture at 120 °C for exactly 3 hours[6]. Monitor the disappearance of starting materials via TLC (Eluent: 20:1 Hexane:EtOAc).

-

Isolation and Purification : Cool the mixture to room temperature. Filter the crude product through a short silica plug, washing the solid catalyst residues thoroughly with dichloromethane (CH2Cl2).

-

Concentration : Evaporate the filtrate to yield the pure 7-methyl-2-phenylquinoline as a pale yellow solid (Approx. 84% yield; Melting Point: 90-93 °C)[6].

Diagram 2: Step-by-step workflow for the regioselective synthesis of 7-methyl-2-phenylquinoline.

Biological Activity & Application Context

While 7-methyl-2-phenylquinoline is a vital structural probe, functionalized derivatives of the 2-phenylquinoline scaffold are extensively utilized in drug discovery. The rigid planar structure combined with the lipophilic phenyl ring allows these molecules to act as potent antiproliferative, antiviral, and antibacterial agents[2][3][4][7].

Data Presentation: Pharmacological Profiling

The following table summarizes the quantitative biological efficacy of key 2-phenylquinoline derivatives across various therapeutic areas:

| Compound Class / Derivative | Target / Organism | Activity Metric | Value | Mechanism / Context |

| 2-Phenylquinoline analogue (PQQ4O) | SARS-CoV-2 (VeroE6 cells) | EC50 | 6 µM | Broad-spectrum antiviral inhibition[3] |

| 2-Phenylquinoline-4-carboxamide (7b) | SK-OV-3 (Ovarian Cancer) | IC50 | 0.5 µM | Tubulin polymerization inhibition[2] |

| 2-Phenylquinoline-4-carboxamide (7b) | HCT116 (Colon Cancer) | IC50 | 0.2 µM | Tubulin polymerization inhibition[2] |

| 2-Phenylquinoline amides | S. aureus / E. coli | MIC | Moderate/High | Disruption of bacterial cellular processes[4][7] |

Protocol 2: In Vitro Antibacterial Activity Assay (Agar Diffusion)

To evaluate the biological efficacy of newly synthesized quinoline derivatives, a standardized microbiological assay must be employed. The causality of this design ensures that observed toxicity is strictly attributed to the compound and not the vehicle.

-

Inoculum Preparation : Prepare a bacterial suspension (e.g., Escherichia coli or Staphylococcus aureus) standardized to a 0.5 McFarland turbidity standard[4].

-

Plate Inoculation : Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate to ensure confluent, uniform growth[4].

-

Compound Application : Dissolve the quinoline derivative in a biologically inert solvent (e.g., DMSO). Apply known concentrations to sterile paper discs.

-

Incubation & Measurement : Incubate the plates at 37 °C for 18-24 hours. Measure the diameter of the zone of inhibition (in mm) around each disc. A clear zone indicates the Minimum Inhibitory Concentration (MIC) threshold has been reached in the surrounding agar[4].

References

-

Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors Source: PubMed / NIH URL:[Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Synthesis, characterisation and anti-breast cancer and antibacterial evaluation of novel 2-phenylquinoline amide derivatives Source: Der Pharma Chemica URL:[Link]

-

SYNTHESIS OF QUINOLINE DERIVATIVES BY AN IMPROVED DÖEBNER-VON MILLER REACTION USING A RECYCLABLE Ag(I) Source: Heterocycles / CLOCKSS URL:[Link]

-

Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy Source: Inorganic Chemistry / ACS Publications URL:[Link]

Sources

- 1. 7-Methyl-2-phenylquinoline|CAS 27356-39-4 [benchchem.com]

- 2. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. derpharmachemica.com [derpharmachemica.com]

Engineering Efficacy: A Technical Guide to the Biological Activity and Synthesis of 7-Methyl-2-phenylquinoline Derivatives

As drug development pivots toward highly functionalized heterocyclic scaffolds, quinoline derivatives have emerged as privileged structures in medicinal chemistry. Specifically, the 7-methyl-2-phenylquinoline core represents a highly tunable pharmacophore. By strategically positioning a methyl group at the C-7 position and a phenyl ring at the C-2 position, researchers can precisely modulate the molecule's electronic distribution, steric bulk, and lipophilicity (LogP).

This whitepaper provides an in-depth mechanistic analysis of the biological activities associated with 7-methyl-2-phenylquinoline derivatives, alongside field-proven, self-validating synthetic protocols designed for high-yield laboratory execution.

Structural Rationale and Biological Significance

The biological efficacy of the 2-phenylquinoline scaffold is fundamentally driven by its ability to engage in non-covalent interactions with biological targets. The addition of a methyl group at the 7-position introduces two critical pharmacological advantages:

-

Enhanced Lipophilicity: The hydrophobic nature of the methyl group increases the overall lipid solubility of the molecule, which is a prerequisite for permeating the thick peptidoglycan layers of Gram-positive bacteria or the complex membrane structures of Plasmodium species.

-

Electronic Modulation: The weak electron-donating effect (+I effect) of the methyl group enriches the electron density of the quinoline ring. This enhances the molecule's ability to participate in strong π−π stacking interactions with DNA base pairs or aromatic residues within receptor binding pockets.

These structural nuances translate into a broad spectrum of biological activities, most notably antibacterial, antimalarial, and neuromodulatory effects. For instance, functionalized derivatives such as 7-methyl-2-phenylquinoline-4-carboxylic acid have demonstrated reliable antibacterial activity against standard organisms like B. subtilis and E. coli (). Furthermore, the integration of organometallic complexes, such as ferrocenyl-quinoline conjugates, has opened new avenues for overcoming chloroquine-resistant malaria (1).

Mechanistic Pathways

Pharmacological targeting pathways of 7-methyl-2-phenylquinoline derivatives.

Quantitative Structure-Activity Data

To contextualize the efficacy of these derivatives, the following table aggregates the biological activity profiles and yields of key 7-methyl-2-phenylquinoline analogs based on recent literature benchmarks.

| Compound Derivative | Primary Target Organism / Receptor | Biological Activity / Yield | Mechanistic Notes |

| 7-Methyl-2-phenylquinoline-4-carboxylic acid | B. subtilis & E. coli | Moderate Antibacterial Activity | Operates via DNA intercalation and subsequent disruption of bacterial replication machinery. |

| 4-Ferrocenyl-7-methyl-2-phenylquinoline | Plasmodium falciparum (CQ-Resistant) | High Antimalarial Potential | The ferrocene moiety generates reactive oxygen species (ROS) alongside heme polymerase inhibition. |

| Ethyl 4-Amino-7-methyl-2-phenylquinoline-3-carboxylate | Synthetic Intermediate / Broad-spectrum | 77% Synthetic Yield (Solid, mp 141–143 °C) | Highly functionalized scaffold ready for further derivatization into targeted kinase inhibitors. |

| 2-Phenylquinoline-4-carboxamide analogs | Human Neurokinin-3 (NK-3) Receptor | High Affinity Antagonism | The enlarged aromatic area at C-2 and lipophilic core optimize binding in the receptor's hydrophobic pocket. |

Advanced Synthetic Methodologies

Historically, the construction of the quinoline core relied on classical methods such as the Skraup synthesis or the Doebner-von Miller reaction, which often suffered from harsh conditions and poor regioselectivity (2). However, modern green chemistry demands higher atom economy.

Recent breakthroughs have introduced multicomponent cascade reactions (MCRs). A highly efficient approach is the SnCl4 -mediated one-pot, three-component synthesis of 4-amino quinoline derivatives from 2-aminobenzonitriles, aldehydes, and active methylene compounds (3).

SnCl4-mediated one-pot cascade synthesis of 4-amino quinoline derivatives.

Self-Validating Experimental Protocol

The following protocol details the synthesis of Ethyl 4-Amino-7-methyl-2-phenylquinoline-3-carboxylate . As an Application Scientist, I have structured this workflow as a self-validating system—meaning each critical phase contains an inherent analytical checkpoint to prevent the propagation of errors.

Reagents Required:

-

2-Amino-4-methylbenzonitrile (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ethyl cyanoacetate (1.0 mmol)

-

Tin(IV) chloride ( SnCl4 ) (10 mol%)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

Step 1: Lewis Acid Activation & Knoevenagel Condensation

-

In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in 5 mL of absolute ethanol.

-

Carefully add 10 mol% of SnCl4 .

-

Causality: SnCl4 acts as a potent Lewis acid, coordinating with the carbonyl oxygen of the benzaldehyde. This drastically lowers the LUMO energy of the aldehyde, making it highly susceptible to nucleophilic attack by the active methylene compound.

-

-

Validation Checkpoint 1 (TLC): After 30 minutes of stirring at room temperature, perform a TLC (Hexane:EtOAc 4:1). The disappearance of the benzaldehyde spot confirms the successful formation of the Knoevenagel intermediate. If the starting material persists, moisture contamination may have hydrolyzed the SnCl4 ; abort and restart with anhydrous conditions.

Step 2: Multicomponent Assembly & Cyclization 4. Add 2-amino-4-methylbenzonitrile (1.0 mmol) to the reaction mixture. 5. Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

-

Causality: Elevated thermal energy is required to drive the intramolecular cyclization. The amine group attacks the highly electrophilic intermediate, followed by tautomerization and aromatization to yield the thermodynamically stable quinoline core.

-

Validation Checkpoint 2 (UV Fluorescence): Spot the reaction mixture on a TLC plate and observe under a 254 nm UV lamp. The emergence of a distinct, highly fluorescent blue spot (Rf ≈ 0.50) is the hallmark of the extended conjugated π -system of the newly formed quinoline ring.

Step 3: Workup and Isolation 7. Cool the reaction mixture to room temperature and quench with 10 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine to remove residual inorganic salts, dry over anhydrous Na2SO4 , and concentrate in vacuo. 9. Purify the crude residue via silica gel column chromatography using a Hexane/EtOAc gradient.

Step 4: Spectroscopic Validation 10. Validation Checkpoint 3 (NMR & IR):

- IR (KBr): Look for sharp bands around 3347cm−1 (indicating the −NH2 stretch) and 1685cm−1 (ester carbonyl).

- 1H NMR (400 MHz, CDCl3 ): Confirm the structure by identifying the methyl protons as a singlet near δ 2.4-2.5 ppm, and the distinct broad singlet of the −NH2 group. The ethyl ester will present as a classic quartet ( δ ~3.95 ppm) and triplet ( δ ~0.74 ppm) splitting pattern.

Conclusion

The 7-methyl-2-phenylquinoline scaffold is a masterclass in rational drug design. By manipulating steric bulk and electron density through simple methyl and phenyl substitutions, researchers can unlock potent biological activities ranging from DNA gyrase inhibition to neurokinin receptor antagonism. Utilizing modern, self-validating synthetic pathways like the SnCl4 -mediated cascade ensures that these complex derivatives can be synthesized with high atom economy, excellent yields, and rigorous structural confidence.

References

- Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives Source: IAEA URL

- Synthetic Methodologies for 7 Methyl 2 Phenylquinoline and Related Derivatives Source: Benchchem URL

- SYNTHESIS OF QUINOLINE DERIVATIVES BY AN IMPROVED DÖEBNER-VON MILLER REACTION USING A RECYCLABLE Ag(I)

- Source: ACS Publications (The Journal of Organic Chemistry)

- An efficient and green synthesis of ferrocenyl-quinoline conjugates via a TsOH-catalyzed three-component reaction in water Source: RSC Publishing URL

Sources

The 7-Methyl-2-phenylquinoline Scaffold in Oncology: A Technical Whitepaper on Mechanistic Pathways and Therapeutic Applications

Executive Summary & Chemical Biology

In modern oncology drug discovery, the identification of privileged heterocyclic scaffolds is paramount for developing targeted therapies. The 7-Methyl-2-phenylquinoline (7-M2PQ) core has emerged as a highly versatile pharmacophore. Structurally, the 2-phenyl ring provides critical hydrophobic interactions necessary for deep-pocket binding in various enzymatic active sites, while the 7-methyl group serves as an essential synthetic handle. Through targeted oxidation (e.g., using selenium dioxide, SeO2 ), the 7-methyl group can be converted into a carbaldehyde, enabling the synthesis of complex, multi-targeted anticancer agents[1].

This technical guide dissects the two primary validated mechanisms of action (MoA) for 7-M2PQ and its functionalized derivatives in cancer cells: Epigenetic modulation via HDAC3 selective inhibition and Receptor Tyrosine Kinase (RTK) blockade via IGF-1R .

Mechanistic Pathway I: Epigenetic Modulation via HDAC3 Inhibition

The Causality of Target Selection

Histone deacetylases (HDACs) are frequently overexpressed in both hematologic malignancies and solid tumors, leading to the epigenetic silencing of tumor suppressor genes (such as p21). While pan-HDAC inhibitors like Vorinostat (SAHA) are FDA-approved, they suffer from severe off-target toxicities. By functionalizing the 7-M2PQ scaffold at the 4-position with a carboxylic acid or hydrazide zinc-binding group (ZBG), researchers have developed highly selective HDAC3 inhibitors (e.g., Compound D28)[2].

Mechanism of Action

The 2-phenylquinoline core acts as a surface recognition "cap" moiety that interacts with the hydrophobic rim of the HDAC3 enzyme[2]. Simultaneously, the ZBG penetrates the catalytic tunnel to chelate the active-site zinc ion. This blockade prevents the deacetylation of histone tails, leading to chromatin relaxation. The subsequent transcriptional activation of the cyclin-dependent kinase (CDK) inhibitor p21 halts the cell cycle at the G2/M phase[3]. Because cancer cells cannot resolve this arrest, they are forced into caspase-dependent apoptosis.

Fig 1. Epigenetic modulation via HDAC3 inhibition by 7-M2PQ derivatives leading to apoptosis.

Mechanistic Pathway II: RTK Inhibition via IGF-1R Blockade

The Causality of Target Selection

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane RTK that, when overexpressed, abrogates progression into apoptosis, allowing tumors to survive and metastasize[4]. A decrease in IGF-1R activity below wild-type levels directly triggers tumor cell apoptosis[4]. The 7-M2PQ scaffold is a critical precursor in the synthesis of advanced IGF-1R inhibitors, such as Linsitinib (OSI-906)[1].

Mechanism of Action

In this pathway, the 7-M2PQ-derived pharmacophore acts as an ATP-competitive inhibitor at the intracellular kinase domain of IGF-1R. By preventing receptor autophosphorylation, the compound severs two critical downstream signaling cascades: the PI3K/Akt pathway (responsible for cell survival) and the MAPK/ERK pathway (responsible for proliferation). The dual loss of these signals collapses the tumor cell's survival architecture, triggering rapid apoptosis.

Fig 2. RTK inhibition pathway demonstrating IGF-1R blockade by 7-M2PQ-derived pharmacophores.

Quantitative Efficacy Data & Comparative Analysis

To demonstrate the potency of the 7-M2PQ scaffold, we examine the in vitro antiproliferative activity of its functionalized derivative (Compound D28) against various cancer cell lines. Notice the pronounced efficacy in hematologic cancers (K562, U266) compared to solid tumors, outperforming the FDA-approved control, SAHA[5].

| Cell Line / Target | Cancer Type | 7-M2PQ Derivative (D28) IC₅₀ (µM) | SAHA (Control) IC₅₀ (µM) |

| HDAC3 Enzyme | Cell-Free Assay | 24.45 | N/A (Pan-HDAC) |

| K562 | Chronic Myelogenous Leukemia | 1.02 | 1.39 |

| U266 | Multiple Myeloma | 1.08 | 1.52 |

| U937 | Histiocytic Lymphoma | 1.11 | 1.48 |

| HepG2 | Hepatocellular Carcinoma | 2.16 | 1.87 |

| MCF-7 | Breast Adenocarcinoma | 5.66 | 2.86 |

Data Note: At a 4 µM dose, the 7-M2PQ derivative increased the apoptotic cell proportion in K562 cells to 27.92%, compared to 19.75% for SAHA and 1.14% for the vehicle control[2].

Self-Validating Experimental Protocols

As an application scientist, I mandate that experimental workflows must be internally controlled to prevent false positives. The following protocols for evaluating 7-M2PQ derivatives are designed as self-validating systems.

Protocol A: In Vitro Apoptosis Assay (Flow Cytometry)

Causality: We utilize Annexin V-FITC and Propidium Iodide (PI) double staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into DNA (indicating late apoptosis/necrosis). This distinguishes true mechanism-driven apoptosis from non-specific compound toxicity.

-

Cell Seeding: Seed K562 cells in 6-well plates at a density of 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2 .

-

Compound Treatment: Treat cells with the 7-M2PQ derivative at 1 µM, 2 µM, and 4 µM[2].

-

Self-Validation Step: Include a 0.1% DMSO vehicle control (baseline viability) and a 4 µM SAHA positive control (benchmark for apoptotic induction)[2].

-

-

Harvesting: After 24 hours, harvest cells via gentle centrifugation (1000 rpm, 5 min). Wash twice with ice-cold PBS to remove residual phenol red.

-

Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

-

Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Protocol B: HDAC3 Enzymatic Selectivity Assay

Causality: To prove the scaffold's selectivity, we must counter-screen against Class I and Class IIb HDACs.

-

Reagent Preparation: Prepare recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 ).

-

Incubation: In a black 96-well microplate, mix 10 µL of the enzyme with 10 µL of the 7-M2PQ derivative (serial dilutions from 100 µM to 0.1 µM). Incubate for 15 min at 37°C.

-

Substrate Addition: Add 50 µL of fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 min at 37°C.

-

Development: Add 50 µL of developer solution (containing Trypsin and Trichostatin A to stop the reaction).

-

Readout & Validation: Measure fluorescence (Ex 360 nm / Em 460 nm).

-

Self-Validation Step: Calculate the Z'-factor for the plate. Only accept data if Z' > 0.5, ensuring the signal window is robust against technical noise.

-

Fig 3. Self-validating experimental workflow for evaluating 7-M2PQ derivative cytotoxicity.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry (2022). 5

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors (Extended Analysis). Frontiers in Chemistry (2022). 2

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors (Cell Cycle Focus). Frontiers in Chemistry (2022). 3

-

Linsitinib: Synthesis and Pharmacological Evaluation. Portico / Drugs of the Future. 1

-

6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors. Patent WO2005097800A1. 4

Sources

- 1. Portico [access.portico.org]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. WO2005097800A1 - 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors - Google Patents [patents.google.com]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Solubility Dynamics and Stability Profiling of 7-Methyl-2-phenylquinoline

Executive Summary

7-Methyl-2-phenylquinoline (CAS 27356-39-4) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, materials science, and organometallic catalysis[1]. As a robust ligand, it is frequently employed in the synthesis of transition metal complexes, such as iridium-based photocatalysts and phosphorescent organic light-emitting diodes (OLEDs)[2].

For researchers and drug development professionals, understanding the physicochemical behavior of this compound is paramount. This whitepaper provides an authoritative, in-depth analysis of the solubility and stability of 7-Methyl-2-phenylquinoline. By examining the structural causality behind its phase behavior and degradation pathways, this guide establishes self-validating protocols for laboratory handling, formulation, and analytical quantification.

Structural Causality and Solubility Profiling

The solubility of 7-Methyl-2-phenylquinoline is dictated by its distinct structural features: an extended hydrophobic quinoline core, a highly lipophilic 2-phenyl substitution, and an electron-donating 7-methyl group[1].

-

Aqueous Behavior: The molecule lacks hydrogen bond donors and possesses a high degree of π -conjugation, resulting in extremely poor aqueous solubility at neutral pH. However, the quinoline nitrogen acts as a weak tertiary base. In acidic microenvironments (pH 1.2 – 5.0), protonation of this nitrogen occurs, marginally increasing its solubility in aqueous media[3].

-

Organic Solvent Affinity: The compound exhibits excellent solubility in a broad spectrum of polar aprotic and non-polar organic solvents (e.g., dichloromethane, chloroform, dimethyl sulfoxide)[4]. Its lipophilic nature is further evidenced by its successful extraction and solvation in supercritical fluid CO₂[5].

Table 1: Predicted and Empirical Solubility Matrix

Data synthesized from foundational quinoline derivative behaviors and structural descriptor models[3][4][6].

Solvent SystemDielectric Constant ( ε )Solubility ClassificationMechanistic RationaleWater (pH 7.0)80.1Practically InsolubleHigh lipophilicity; dominant π π stacking; absence of H-bond donors.Water (pH 2.0)~80.0Sparingly SolubleIonization via protonation of the quinoline nitrogen disrupts crystal lattice energy.Methanol / Ethanol32.7 / 24.5SolubleModerate polarity adequately solvates the organic core; suitable for stock solutions.Dichloromethane (DCM)8.9Freely SolubleFavorable London dispersion forces perfectly match the compound's low polarity.Dimethyl Sulfoxide (DMSO)46.7Freely SolubleStrong dipole-dipole interactions; optimal for NMR analysis and in vitro assay stocks.

Experimental Methodology: Thermodynamic Solubility

To transition from predictive models to empirical data, the Shake-Flask Method remains the industry gold standard[6]. The following protocol is designed as a self-validating system: by taking measurements at both 24 and 48 hours, researchers can definitively prove that thermodynamic equilibrium has been achieved (indicated by a concentration plateau), ruling out kinetic supersaturation artifacts.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

-

Solid Addition: Add an excess amount of 7-Methyl-2-phenylquinoline (e.g., 50 mg) into a 5 mL glass vial.

-

Solvent Dispensing: Introduce 2 mL of the target solvent (or buffered aqueous media). Ensure the vial is hermetically sealed to prevent solvent evaporation.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C. Agitate at 200 RPM for 24 hours. Prepare a parallel set of vials to be agitated for 48 hours.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

-

Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the dissolved concentration using HPLC-UV against a validated calibration curve.

Standardized shake-flask methodology for thermodynamic solubility determination.

Stability Profiling and Degradation Mechanisms

Quinoline derivatives, while generally stable in solid form, are susceptible to specific degradation pathways in solution. Recognizing these pathways is critical for maintaining assay integrity and preventing the formation of reactive artifacts[7].

-

Photodegradation: 7-Methyl-2-phenylquinoline is photosensitive. Exposure to ambient or UV light induces a radical-mediated degradation process, often visually indicated by the solution turning from colorless to yellow, and eventually brown[7]. This photoreactivity is significantly enhanced in acidic environments[2][7].

-

Oxidative Degradation: The electron-donating 7-methyl group increases the electron density of the quinoline ring. In the presence of reactive oxygen species (ROS) or peroxides, the quinoline nitrogen is highly susceptible to oxidation, forming an N-oxide derivative[2].

Proposed degradation pathways of 7-Methyl-2-phenylquinoline under environmental stress.

Table 2: Forced Degradation Matrix (Stability-Indicating)

Standardized stress conditions to identify degradation liabilities[3][7].

| Stress Condition | Reagent / Environment | Exposure Time & Temp | Expected Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl | 60°C, 24 hours | Minimal core cleavage; increased photosensitivity. |

| Basic Hydrolysis | 0.1 M NaOH | 60°C, 24 hours | Minimal to moderate degradation. |

| Oxidative Stress | 3% H₂O₂ | 25°C, 24 hours | High risk of N-oxide formation. |

| Photolytic Stress | UV Light (254 nm / 365 nm) | 25°C, 24 hours | High (Radical-induced discoloration and cleavage). |

| Thermal Stress | Solid State (80°C) | 7 Days | Low (Thermally stable up to melting point). |

Analytical Workflows: Stability-Indicating HPLC

To accurately assess both solubility and stability, a robust Stability-Indicating HPLC Method is required. This method must be capable of resolving the highly lipophilic parent compound from its more polar degradation products (e.g., N-oxides), ensuring strict mass balance[3][7].

Protocol 2: Stability-Indicating HPLC-UV Method

-

Column Selection: Utilize a high-resolution Reverse-Phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) to handle the hydrophobic nature of the 2-phenylquinoline core.

-

Mobile Phase Preparation:

-

Solvent A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA). The TFA ensures the quinoline nitrogen remains fully protonated, preventing peak tailing.

-

Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

-

-

Gradient Elution: Program a linear gradient from 10% B to 90% B over 20 minutes. Causality: Polar degradation products (like N-oxides) will elute early (2–8 minutes), while the intact, lipophilic 7-Methyl-2-phenylquinoline will elute later (12–16 minutes), preventing co-elution.

-

Detection: Monitor absorbance via a Photodiode Array (PDA) detector at 254 nm (general aromatic absorption) and the specific λmax of the compound.

-

Validation: Inject stressed samples (from Table 2). The sum of the peak areas of the degradation products plus the remaining parent compound should equal the peak area of an unstressed control sample (Mass Balance).

Best Practices for Handling and Storage

Based on the physicochemical profiling, the following handling guidelines are strictly recommended to preserve the integrity of 7-Methyl-2-phenylquinoline[1][7]:

-

Storage: Store the solid compound in a tightly sealed container, desiccated, at 2–8°C.

-

Light Protection: Always use amber glass vials or wrap containers in aluminum foil to mitigate the high risk of photodegradation.

-

Solution Management: Aqueous stock solutions should be prepared fresh immediately prior to use. If organic stock solutions (e.g., in DMSO) must be stored, they should be aliquoted, frozen at -20°C, and protected from light.

References

- Benchchem. "Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline".

- Benchchem. "7-Methyl-2-phenylquinoline|CAS 27356-39-4".

- Chem-Impex. "2-Fenilquinolina".

- PMC. "Supercritical Fluid CO2 Extraction of Essential Oil from Spearmint Leaves Dried by Vacuum Drying with a Desiccant".

- Benchchem. "Technical Support Center: NMR Analysis of 2-Phenylquinoline Derivatives".

- Benchchem. "Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents".

- ACS Publications. "Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions".

- Benchchem. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions".

Sources

- 1. 7-Methyl-2-phenylquinoline|CAS 27356-39-4 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Supercritical Fluid CO2 Extraction of Essential Oil from Spearmint Leaves Dried by Vacuum Drying with a Desiccant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Optimizing the ADME Profile of 2-Arylquinoline Derivatives: The Critical Role of Lipophilicity

The 2-arylquinoline scaffold is a privileged structural motif in medicinal chemistry, widely investigated for its potent anticancer, antileishmanial, and antiplasmodial activities. However, transitioning a highly active 2-arylquinoline hit into a viable clinical candidate hinges on mastering its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. As a Senior Application Scientist, I have observed that the thermodynamic driver dictating the fate of these molecules in vivo is lipophilicity .

This technical guide deconstructs the causality between the physicochemical properties of 2-arylquinolines and their pharmacokinetic behavior, providing researchers with self-validating experimental workflows to optimize lead compounds.

Mechanistic Grounding: The Lipophilicity Paradox

Lipophilicity—typically quantified as the partition coefficient (LogP) or distribution coefficient at physiological pH (LogD)—governs how a molecule interacts with lipid bilayers and hydrophobic protein pockets. In the context of quinoline derivatives, structural modifications drastically alter this parameter, creating a pharmacokinetic paradox.

Aromatization and Target Affinity

The degree of saturation in the quinoline core directly impacts lipophilicity. For example, partially saturated 2-methyl-1,2,3,4-tetrahydroquinolines (THQs) synthesized via Povarov reaction protocols exhibit moderate lipophilicity (cLogP = 1.56–3.02)[1]. When aromatized into fully conjugated 2-arylquinolines, the lipophilicity increases significantly (cLogP = 2.23–4.13)[1]. This elevated lipophilicity enhances hydrophobic interactions within the active sites of target proteins, directly correlating with superior in vitro cytotoxicity against cancer cell lines like HeLa and PC3[1].

The BOILED-Egg Predictive Logic

While high lipophilicity drives target affinity, it complicates the ADME profile. According to the Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model—which computes lipophilicity (WLOGP) against topological polar surface area (tPSA)—2-arylquinolines exhibit excellent blood-brain barrier (BBB) penetration[2]. This makes them highly effective for CNS targets or intracellular parasites like Leishmania[3]. Conversely, this extreme lipophilicity often leads to poor aqueous solubility, resulting in negligible absorption in the gastrointestinal (GI) tract and limiting oral bioavailability[4].

Furthermore, highly lipophilic molecules are prime substrates for hepatic clearance. They readily partition into the hydrophobic active sites of Cytochrome P450 (CYP450) enzymes, leading to rapid first-pass metabolism[5].

Impact of lipophilicity on 2-arylquinoline absorption and clearance.

Quantitative ADME & Lipophilicity Landscape

To establish a baseline for lead optimization, the following table synthesizes quantitative lipophilicity and ADME parameters for various quinoline classes based on recent preclinical data[1],[4],[5].

| Compound Class | cLogP Range | Primary Target / Activity | BBB Permeability | GI Absorption | CYP450 Clearance |

| Aromatic 2-Arylquinolines | 2.23 – 4.13 | Anticancer (HeLa, PC3) | High | Low | High |

| Antileishmanial Analogs | 3.00 – 4.50 | L. panamensis / P. falciparum | High | Low | Moderate to High |

| Tetrahydroquinolines (THQ) | 1.56 – 3.02 | Anticancer (Poor activity) | Moderate | Moderate | Low to Moderate |

| C-6 Substituted Quinolines | > 3.50 | Prostate Sarcoma | High | Very Low | High |

Self-Validating Experimental Workflows

To accurately profile the ADME characteristics of newly synthesized 2-arylquinolines, empirical validation is mandatory. The following protocols are designed as self-validating systems to ensure data integrity and prevent false positives caused by the inherent hydrophobicity of these compounds.

Protocol A: LC-MS/MS Driven Shake-Flask Method for LogD(7.4)

Causality: Why measure LogD at pH 7.4 instead of LogP? The quinoline nitrogen is weakly basic. Depending on the electronic effects of the 2-aryl substituent, partial protonation can occur at physiological pH. LogD accounts for this ionization, providing a true measure of physiological lipophilicity.

Self-Validating Mechanism: This protocol relies on a mass-balance equation. By quantifying the compound in both the aqueous and organic phases, any loss due to precipitation or adsorption to the glassware (a common issue with lipophilic quinolines) is immediately detected. A total recovery of <95% invalidates the run.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of the 2-arylquinoline in DMSO.

-

Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours.

-

Incubation: Add 10 µL of the compound stock to a glass vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v).

-

Equilibration: Shake the vial at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3,000 × g for 15 minutes to ensure complete phase separation.

-

Quantification: Carefully extract 50 µL from the octanol phase and 50 µL from the aqueous phase. Dilute appropriately and quantify using LC-MS/MS against an internal standard (e.g., carbamazepine).

-

Validation Check: Calculate mass balance: (Coct×Voct)+(Caq×Vaq)=TotalMass . Calculate LogD as Log10(Coct/Caq) .

Protocol B: In Vitro Liver Microsomal Stability (CYP450)

Causality: The high lipophilicity of 2-arylquinolines makes them highly susceptible to oxidative metabolism by hepatic CYP450 enzymes[5]. Understanding the intrinsic clearance ( CLint ) is vital for predicting in vivo half-life.

Self-Validating Mechanism: This assay is a self-validating system through the mandatory inclusion of parallel minus-NADPH control incubations. If a compound depletes in the absence of the NADPH cofactor, it flags chemical instability or non-CYP-mediated degradation, preventing the reporting of false-positive clearance rates.

Step-by-Step Methodology:

-

Master Mix: Prepare a master mix containing human or rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

-

Compound Addition: Spike the 2-arylquinoline to a final concentration of 1 µM (keep final DMSO concentration < 0.1% to prevent CYP inhibition).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Crucial Step: For the minus-NADPH control, add an equivalent volume of buffer instead.

-

Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

-

Validation Check: Confirm that the minus-NADPH control shows <5% degradation over 60 minutes. Calculate CLint from the slope of the natural log of percentage remaining versus time.

Workflow for optimizing 2-arylquinoline ADME profiles.

Conclusion

The development of 2-arylquinoline derivatives requires a delicate balancing act. While maximizing lipophilicity (cLogP > 3.0) often yields superior target engagement and BBB penetration, it inherently compromises GI absorption and metabolic stability. By employing predictive in silico models alongside rigorous, self-validating in vitro protocols like mass-balance LogD determination and cofactor-controlled microsomal stability assays, researchers can systematically tune the quinoline scaffold to achieve a viable pharmacokinetic profile.

References

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

-

Screening of the antileishmanial and antiplasmodial potential of synthetic 2-arylquinoline analogs Source: Scientific Reports (Nature Portfolio) / PMC URL:[Link]

-

In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis Source: ACS Omega URL:[Link]

Sources

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repositorio.udla.cl [repositorio.udla.cl]

- 4. Screening of the antileishmanial and antiplasmodial potential of synthetic 2-arylquinoline analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Researcher's Guide to the Skraup Synthesis of 7-Methylquinoline

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents.[1][2] The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, remains a fundamental and powerful method for the direct synthesis of quinolines from aromatic amines.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of 7-methylquinoline via the Skraup reaction, starting from m-toluidine. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure with causal explanations, and emphasize the critical safety considerations required for this notoriously exothermic reaction. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for constructing this important heterocyclic compound.

The Underlying Chemistry: Mechanism of the Skraup Synthesis

The Skraup synthesis is a multi-step, one-pot reaction that elegantly constructs the quinoline ring system. The overall transformation involves the reaction of an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5] The mechanism, while debated in fine detail, is generally understood to proceed through the following key stages[6][7][8]:

-

Formation of Acrolein: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3][9] This step is crucial as acrolein is the primary electrophile in the subsequent C-C and C-N bond-forming steps.

-

Michael Addition: The aromatic amine (m-toluidine) performs a nucleophilic conjugate addition (Michael addition) to the acrolein intermediate.[6][10]

-

Electrophilic Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich aromatic ring to form a tetrahydroquinoline ring system.[8]

-

Dehydration: The cyclic intermediate is then dehydrated under the acidic conditions to yield 1,2-dihydroquinoline.

-

Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the thermodynamically stable aromatic 7-methylquinoline. The oxidizing agent, such as arsenic pentoxide or nitrobenzene, is consumed in this step.

It is noteworthy that the reaction of m-toluidine yields a mixture of 7-methylquinoline and its isomer, 5-methylquinoline, due to the two possible ortho positions for cyclization relative to the amino group.[11]

Caption: The classical mechanism of the Skraup synthesis for 7-methylquinoline.

Experimental Protocol: Synthesis of 7-Methylquinoline

This protocol details the synthesis of a mixture of 7- and 5-methylquinoline from m-toluidine. The subsequent separation of these isomers is a critical purification step.

Reagent and Equipment Setup

Table 1: Reactant Specifications

| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |

|---|---|---|---|---|

| m-Toluidine | 107.15 | 107 g | 1.0 | Aromatic Amine (Substrate) |

| Glycerol | 92.09 | 245 g | 2.66 | Acrolein Precursor |

| Arsenic Pentoxide | 229.84 | 87 g | 0.38 | Oxidizing Agent |

| Conc. Sulfuric Acid | 98.08 | 200 g (109 mL) | ~2.04 | Catalyst & Dehydrating Agent |

Equipment:

-

2-Liter three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Large ice-water bath

-

Steam distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: In a 2-L round-bottom flask equipped with a robust mechanical stirrer and reflux condenser, combine 107 g (1.0 mol) of m-toluidine, 245 g (2.66 mol) of glycerol, and 87 g of arsenic pentoxide.[12]

-

Acid Addition (Critical Step): Place the flask in a large ice bath. Slowly and with vigorous stirring, add 200 g (109 mL) of concentrated sulfuric acid via a dropping funnel over a period of at least one hour.[12]

-

Scientist's Note: This step is highly exothermic. The slow addition and external cooling are essential to prevent an uncontrolled, violent reaction. The temperature of the mixture should be carefully monitored and maintained.[13][14] This entire procedure must be performed in a certified chemical fume hood.[12]

-

-

Initiation and Reflux: After the acid addition is complete, remove the ice bath and cautiously heat the mixture with a heating mantle. The reaction will begin to boil vigorously.[12]

-

Scientist's Note: The reaction is self-sustaining once initiated. As soon as vigorous reflux begins, immediately remove the heat source. The exothermic nature of the reaction will maintain the reflux. If the reaction becomes too violent, it can be moderated by briefly cooling the flask with a wet towel.[12]

-

-

Reaction Completion: Once the initial, highly vigorous reaction subsides, reapply heat and maintain a steady reflux for an additional 3-4 hours to ensure the reaction proceeds to completion.[12]

-

Work-up: Quenching and Basification: Allow the dark, viscous mixture to cool to below 100 °C. Cautiously and slowly, pour the mixture into 1 liter of cold water with stirring. Transfer the diluted solution to a larger flask suitable for steam distillation. Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/v) until the pH is >10.

-

Scientist's Note: The basification step is crucial as it neutralizes the sulfuric acid and deprotonates the quinolinium salt, liberating the free methylquinoline base, which is steam-volatile. This process is also exothermic and should be done with cooling.

-

-

Isolation by Steam Distillation: Perform a steam distillation on the alkaline mixture. Collect the distillate, which will appear as a milky or oily emulsion, until the collected liquid is clear and no longer contains oily droplets.[12]

-

Scientist's Note: Steam distillation is an effective method for separating the high-boiling, water-immiscible methylquinoline from the non-volatile inorganic salts and tars in the reaction flask.

-

-

Purification and Isomer Separation: a. Separate the oily layer of the collected distillate. Extract the aqueous layer two to three times with a suitable organic solvent such as diethyl ether or dichloromethane.[12][11] b. Combine the initial oily layer with the organic extracts. Dry the combined solution over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.[8][12] c. The resulting oil is a mixture of 5-methylquinoline and 7-methylquinoline.[12] These isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.[12]

Experimental Workflow Visualization

Caption: General experimental workflow for the Skraup synthesis of 7-methylquinoline.

Critical Safety Precautions

The Skraup synthesis is infamous for its potential to become uncontrollable and violent.[13][14] Adherence to strict safety protocols is non-negotiable.

-

Exothermic Hazard: The reaction is highly exothermic, particularly during the addition of sulfuric acid and the initial heating phase. Never leave the reaction unattended.[14]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and heavy-duty, chemical-resistant gloves.[6]

-

Fume Hood: The entire experiment must be conducted within a certified and properly functioning chemical fume hood to contain toxic vapors and potential splashes.

-

Reagent Toxicity: m-Toluidine and the resulting quinolines are toxic.[15] Arsenic pentoxide is a known poison and carcinogen. Handle these chemicals with extreme care.

-

Temperature Control: Use an ice bath for the acid addition and have methods for rapid cooling (e.g., a wet towel) available during the heating phase.[12]

-

Moderators: For larger-scale reactions, the inclusion of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction rate and prevent it from becoming too violent.[16]

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

-

Doebner–Miller reaction. Wikipedia. Available at: [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

-

The Skraup‐Doebner‐Von Miller quinoline synthesis. ResearchGate. Available at: [Link]

-

Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PMC. Available at: [Link]

-

6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]

-

The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link]

-

Skraup reaction. Wikipedia. Available at: [Link]

-

Skraup reaction. Wikidata. Available at: [Link]

- US6103904A - Skraup reaction process for synthesizing quinolones. Google Patents.

-

The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 8. brieflands.com [brieflands.com]

- 9. iipseries.org [iipseries.org]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

Application Note: Friedlander Annulation for Polysubstituted Quinoline Synthesis

Introduction & Strategic Relevance

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antimalarial, anti-inflammatory, and target-specific kinase inhibitory drugs[1]. While classical methods such as the Skraup, Combes, and Doebner-Miller syntheses exist, they often require harsh reaction conditions, high temperatures, and yield complex mixtures that complicate downstream purification[1],[2].

The Friedlander annulation remains the most straightforward and highly regioselective method for constructing polysubstituted quinolines. By condensing an ortho-aminoaryl ketone or aldehyde with a second carbonyl compound possessing a reactive α-methylene group, researchers can access highly functionalized 3- and 4-substituted quinolines with excellent atom economy[2],[3]. This application note details the mechanistic principles, optimized protocols, and validation standards for executing this critical transformation.

Mechanistic Insights & Catalyst Causality

The Friedlander synthesis is a domino reaction consisting of two sequential transformations. Depending on the catalytic environment (acidic vs. basic), the sequence of these steps can invert, though both pathways converge on the same aromatized heterocycle[4].

-

The Aldol/Knoevenagel Pathway (Acid-Catalyzed): The reaction initiates with an acid-catalyzed Knoevenagel-type condensation between the carbonyl group of the 2-aminoaryl ketone and the active α-methylene group of the second reactant. This forms an uncyclized conjugated intermediate (an enone). Subsequently, the pendant primary amine attacks the remaining carbonyl group, undergoing intramolecular cyclodehydration to form the quinoline ring[4].

-

The Schiff Base Pathway (Base/Thermal): The primary amine first condenses with the carbonyl of the α-methylene compound to form an imine (Schiff base), followed by an intramolecular aldol-type condensation and dehydration to achieve aromatization.

Catalyst Selection Causality:

-

Homogeneous Brønsted Acids (e.g., HCl, p-TsOH): Provide rapid protonation of the carbonyl oxygen, increasing its electrophilicity. However, they require aqueous workups and neutralization, generating chemical waste[1].

-

Heterogeneous Nanocatalysts (e.g., TiO₂, NiO): Metal oxide nanoparticles offer a high surface-area-to-volume ratio with dual active sites. The Lewis acidic metal centers activate the carbonyl groups, while the basic oxygen atoms facilitate the enolization of the α-methylene compound. This allows the reaction to proceed under solvent-free conditions , driving the equilibrium forward by increasing the local concentration of reactants[1],[5].

-

Ionic Liquids (e.g., [Hbim]BF₄): Act as both a highly polar solvent and a promoter. The unique hydrogen-bonding network of the ionic liquid stabilizes the transition states, allowing for regiospecific synthesis without the need for additional metal catalysts[6].

Reaction Pathway Visualization

Mechanistic pathway of the Friedlander annulation.

Experimental Workflows & Protocols

Protocol A: Conventional Acid-Catalyzed Synthesis (Homogeneous)

This is the standard baseline protocol for robust, scalable synthesis when solvent-free conditions are not viable.[7]

-

Reaction Assembly: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and the α-methylene active compound (e.g., ethyl acetoacetate, 1.2 mmol) in 10 mL of absolute ethanol.

-

Causality: A slight excess of the α-methylene compound ensures complete consumption of the more valuable 2-aminoaryl ketone. Absolute ethanol prevents premature hydrolysis of the intermediates.

-

-

Catalysis: Add 2-3 drops of concentrated HCl (or 10 mol% p-TsOH).

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C for 4 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

-

Quenching & Neutralization: Cool to room temperature and slowly add saturated aqueous NaHCO₃ until pH ~7.5.

-

Causality: Neutralization is critical. If the solution remains acidic, the newly formed quinoline nitrogen will protonate, rendering the product water-soluble and severely reducing extraction yields.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to break any emulsions and remove residual water-soluble impurities.

-

Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Protocol B: Green Solvent-Free Synthesis using Metal Oxide Nanocatalysts

This protocol utilizes recoverable nanoparticles (e.g., NiO or TiO₂) to achieve high yields with minimal environmental impact.[1],[5]

-

Substrate Mixing: In a 25 mL glass vial, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.0 mmol).

-

Catalyst Addition: Add 10 mol% of NiO or TiO₂ nanoparticles. Mix thoroughly with a glass stirring rod until a homogenous paste is formed.

-

Causality: Solvent-free conditions maximize the collision frequency between reactant molecules and the solid catalyst surface, drastically reducing reaction times from hours to minutes[1].

-

-

Thermal Activation: Heat the vial in an oil bath at 80°C for 20–45 minutes. The reaction mixture will typically solidify or change color as the quinoline forms.

-

Product Isolation & Catalyst Recovery: Cool the mixture and add 10 mL of hot ethanol to dissolve the organic product. Centrifuge or use an external magnet (if using magnetic nanoparticles) to separate the solid nanocatalyst.

-

Purification: Evaporate the ethanol from the supernatant and recrystallize the crude product from chloroform or ethanol to yield the pure polysubstituted quinoline.

Quantitative Data & Optimization Matrix

The following table summarizes the performance metrics of various catalytic systems utilized in Friedlander annulations, allowing researchers to select conditions based on available infrastructure and green chemistry goals[1],[5],[7],[6].

| Catalytic System | Reaction Media | Temp (°C) | Avg. Time | Avg. Yield (%) | Catalyst Reusability |

| Conc. HCl | Ethanol | 78°C (Reflux) | 4.0 - 6.0 h | 70 - 85% | None (Homogeneous) |

| Cu(OTf)₂ | Solvent-free | 25°C (RT) | 1.0 - 2.0 h | 85 - 90% | Low |

| TiO₂ Nanoparticles | Solvent-free | 80°C | 30 - 60 min | 88 - 95% | High (Up to 5 cycles) |

| NiO Nanoparticles | Solvent-free | 80°C | 20 - 45 min | 90 - 96% | High (Up to 6 cycles) |

| [Hbim]BF₄ (Ionic Liquid) | Neat (IL acts as solvent) | 60°C | 1.0 - 2.0 h | 85 - 92% | High (Via biphasic extraction) |

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met to confirm successful annulation:

-

TLC Monitoring: Disappearance of the highly fluorescent 2-aminoaryl ketone spot and the emergence of a new, lower-Rf spot (under UV 254 nm) corresponding to the quinoline.

-

FT-IR Spectroscopy: Complete loss of the primary amine N-H stretching doublet (3300–3500 cm⁻¹) and the starting material's carbonyl C=O stretch. Appearance of a sharp C=N stretching band around 1600–1620 cm⁻¹ confirms ring closure[1].

-

¹H NMR (CDCl₃, 400 MHz): Disappearance of the broad singlet corresponding to the -NH₂ protons (typically ~6.0–7.0 ppm). If the α-methylene compound was a terminal ketone (e.g., methyl ketone), a distinct singlet for the quinoline H-3 proton will appear in the aromatic region (~7.5–8.0 ppm), confirming regioselective aromatization.

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Titania nanomaterials: efficient and recyclable heterogeneous catalysts for the solvent-free synthesis of poly-substituted quinolines via Friedlander ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46128A [pubs.rsc.org]

- 6. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

Microwave-assisted synthesis of 2-phenylquinoline derivatives

Application Note: Microwave-Assisted Synthesis of 2-Phenylquinoline Derivatives

Introduction & Scientific Rationale

The 2-phenylquinoline scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of this N-heterocycle exhibit a broad spectrum of potent biological activities, functioning as antimalarial agents, antitubercular leads, and selective estrogen receptor alpha (ERα) ligands in human breast cancer cells[1][2].

Historically, the construction of the quinoline core via classical named reactions (e.g., Doebner, Pfitzinger, and Skraup syntheses) has been plagued by significant thermodynamic hurdles. Conventional reflux methods require prolonged reaction times (often 12 to 24 hours), harsh thermal conditions, and complex downstream workups that ultimately degrade the overall yield[3].

Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By utilizing targeted dielectric heating, microwave irradiation directly couples with the molecular dipoles of the reagents and polar solvents. This mechanism induces rapid molecular friction and localized superheating, effectively lowering the apparent activation energy required for the rate-limiting cyclization steps. Consequently, reaction times are truncated from hours to mere minutes, while simultaneously suppressing the formation of thermodynamic side products[2][3].

Mechanistic Causality: The Microwave-Accelerated Doebner Reaction

The Doebner multicomponent reaction is a premier strategy for synthesizing 2-phenylquinoline-4-carboxylic acids. It involves the one-pot condensation of aniline, benzaldehyde, and pyruvic acid.

Causality of Experimental Choices:

-

Solvent Selection (Ethanol): Absolute ethanol is selected not merely for its solubilizing properties, but for its high loss tangent ( tanδ ). It acts as an excellent microwave-absorbing medium that rapidly transfers thermal energy directly to the solvated reactants[4].

-

Catalyst Dynamics (Trifluoroacetic Acid - TFA): A catalytic amount of Brønsted acid (TFA) is critical to accelerate the initial formation of the Schiff base (imine) between aniline and benzaldehyde. Under microwave irradiation, the subsequent nucleophilic addition of the pyruvic acid enol to the imine is drastically accelerated. The extreme, uniform heating drives the cascade cyclization and subsequent oxidation (aromatization) to completion before polymerization or degradation pathways can dominate[2][4].

Fig 1. Microwave-accelerated Doebner multicomponent reaction pathway.

Experimental Protocol: Self-Validating Synthesis Workflow

The following protocol is designed as a self-validating system. The built-in acid-base extraction step ensures that only the target carboxylic acid is isolated, acting as an immediate chemical validation of successful cyclization prior to chromatographic or spectroscopic analysis.

Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid [3][4]

Materials: Aniline (1.0 mmol), Benzaldehyde (1.0 mmol), Pyruvic acid (1.5 mmol), Trifluoroacetic acid (TFA, catalytic, 0.05 mL), absolute Ethanol (5 mL). Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with sealed reaction vessels, magnetic stirring, and IR temperature sensors.

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, sequentially add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and absolute ethanol (5 mL). Stir for 1 minute at room temperature to initiate imine formation.

-

Catalyst Addition: Slowly add pyruvic acid (1.5 mmol) followed by the catalytic amount of TFA (0.05 mL). Seal the vial with a Teflon-lined crimp cap.

-

Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 120 °C, with a maximum power output of 250 W, and a hold time of 3 to 5 minutes.

-

Scientific Insight: The sealed vessel allows the ethanol to superheat above its atmospheric boiling point, generating high internal pressure that forces the sterically hindered cyclization[4].

-

-

Cooling & Quenching: Allow the vessel to cool to 40 °C via compressed air cooling. Carefully uncap and pour the reaction mixture into 20 mL of vigorously stirred ice water. A crude precipitate will form immediately.

-

Self-Validating Purification (Acid-Base Extraction):

-

Filter the crude solid and transfer it to a beaker containing 15 mL of 10% aqueous K2CO3 solution.

-

Rationale: The target compound contains a carboxylic acid moiety and will dissolve as a soluble potassium salt. Unreacted organic impurities, aldehydes, and neutral side-products remain undissolved.

-

Filter the alkaline suspension to remove the solid impurities.

-

Carefully acidify the filtrate with 1M HCl dropwise until the pH reaches 3-4. The pure 2-phenylquinoline-4-carboxylic acid will crash out of the solution as a fine precipitate.

-

-

Isolation: Filter the purified solid, wash with cold distilled water (3 x 5 mL), and dry under vacuum at 60 °C overnight.

Fig 2. Step-by-step workflow for microwave-assisted synthesis and purification.

Quantitative Data & Yield Comparison

The integration of microwave technology significantly outperforms conventional reflux methods across various substrate scopes. Table 1 summarizes the comparative metrics for diverse substituted 2-phenylquinoline derivatives synthesized via the Doebner protocol[2][3].

| Compound Derivative | Conventional Time | Conventional Yield | Microwave Time | Microwave Yield | Purity (HPLC) |

| 2-Phenylquinoline-4-carboxylic acid | 12 - 24 hours | 45 - 55% | 3 - 5 mins | 85 - 92% | >98% |

| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 18 hours | 50% | 4 mins | 88% | >97% |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 24 hours | 40% | 5 mins | 82% | >96% |

| 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | 24 hours | 35% | 5 mins | 76% | >95% |

Data Interpretation: Electron-withdrawing groups (e.g., -Cl, -NO2) on the benzaldehyde ring slightly reduce the nucleophilicity during the initial Schiff base formation. However, the extreme thermal energy provided by the microwave environment effectively overrides these electronic deactivations, maintaining yields >75% in under 5 minutes[2].

References

-

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction , Benchchem.4

-

Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities , ResearchGate. 3

-

Microwave-assisted synthesis, characterization and cytotoxic studies of novel estrogen receptor α ligands towards human breast cancer cells , PubMed. 1

-

Synthesis, anti-tuberculosis activity and QSAR study of 2,4-diarylquinolines and analogous polycyclic derivatives , Arabian Journal of Chemistry. 2

Sources

- 1. Microwave-assisted synthesis, characterization and cytotoxic studies of novel estrogen receptor α ligands towards human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-tuberculosis activity and QSAR study of 2,4-diarylquinolines and analogous polycyclic derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 7-Methyl-2-phenylquinoline as a Strategic Scaffold in Targeted Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistic guide on the synthesis, functionalization, and pharmacological application of 7-Methyl-2-phenylquinoline in the development of active pharmaceutical ingredients (APIs).

Pharmacological Significance of the 2-Phenylquinoline Core

The 2-phenylquinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets.

-

Oncology: Derivatives of 2-phenylquinoline-4-carboxamide act as highly potent tubulin polymerization inhibitors. By binding to the colchicine site, they disrupt mitotic spindle assembly and induce G2/M phase cell cycle arrest in cancer cells[1].

-

Virology: Recent phenotypic screenings have identified 2-phenylquinolines as broad-spectrum anti-coronavirus agents. Specific analogs effectively inhibit SARS-CoV-2 replication while demonstrating low cytotoxicity, with advanced derivatives targeting the highly conserved nsp13 helicase[2].

-

Targeted Kinase Inhibition: The core structure is fundamental to the architecture of complex APIs like linsitinib (OSI-906), a small-molecule dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR)[3].

Mechanistic Rationale: The Strategic Role of the 7-Methyl Group

While the 2-phenylquinoline core provides the primary pharmacophore, the inclusion of a methyl group at the C7 position (7-Methyl-2-phenylquinoline, CAS 27356-39-4) transforms the molecule into a highly versatile synthetic intermediate. The causality behind selecting this specific starting material relies on two chemical principles:

-

Electronic Activation for C-H Functionalization: The electron-donating nature of the C7 methyl group significantly enriches the electron density of the quinoline ring. This electronic tuning facilitates transition-metal-catalyzed functionalizations. For instance, visible-light-induced, Ir(III)-catalyzed amination at the adjacent C8 position proceeds with exceptional efficiency (89% yield) precisely because the electron-rich C7 methyl group stabilizes the intermediate[4].

-

Chemoselective Benzylic Oxidation: The C7 methyl group serves as a latent electrophile. It can undergo chemoselective benzylic oxidation to yield 2-phenylquinoline-7-carbaldehyde[5]. This resulting carbaldehyde is a critical electrophilic node; it readily undergoes directed ortho-metalation coupling (e.g., with 2-chloropyrazine) to assemble the tricyclic core of linsitinib[6],[3].

Quantitative Bioactivity Profile

The following table summarizes the pharmacological impact of the 2-phenylquinoline scaffold across various disease models, demonstrating its broad utility in drug discovery.

| Compound Class / Derivative | Target / Disease Model | Key Metric | Mechanism of Action |

| 2-Phenylquinoline-4-carboxamides | SK-OV-3 / HCT116 Cancer Cells | IC50: 0.2 - 0.5 μM | Tubulin polymerization inhibition (colchicine binding site) |

| 2-Phenylquinoline (PQQ4O analog) | SARS-CoV-2 (VeroE6 cells) | EC50: 6 μM, CC50: 18 μM | Viral replication inhibition |

| 6,7-Dimethoxy-2-phenylquinoline | SARS-CoV-2 nsp13 | Low μM | Viral helicase inhibition[2] |

| Linsitinib (OSI-906) | Colorectal / Breast Carcinoma | Nanomolar potency | Dual IGF-1R and IR kinase inhibition[3] |

Synthetic Workflows & Logic

Workflow detailing the strategic functionalization of 7-Methyl-2-phenylquinoline in drug discovery.

Validated Experimental Protocols

Protocol A: Green Synthesis of 7-Methyl-2-phenylquinoline via Regioselective Döebner-von Miller Reaction

Objective: Synthesize the starting scaffold under solvent-free conditions using a recyclable catalyst. Causality & Logic: Utilizing Ag(I)-exchanged Montmorillonite K10 clay as a solid acid catalyst drives a regioselective para-cyclization of meta-toluidine. This prevents the formation of isomeric mixtures, yielding the 7-methyl derivative exclusively[7]. The solvent-free condition maximizes atom economy and scalability.

Step-by-Step Methodology:

-

Preparation: Dissolve m-toluidine (1.50 mmol) and cinnamaldehyde (1.00 mmol) in 1.5 mL of diethyl ether (Et2O) in a reaction vial equipped with a magnetic stir bar[7].

-

Catalyst Loading: Add exactly 0.50 g of Ag(I)-exchanged Montmorillonite K10 catalyst[7]. Critical Choice: This specific catalyst loading is essential; literature indicates that lower amounts (e.g., 0.43 g) result in significantly diminished yields[7].

-